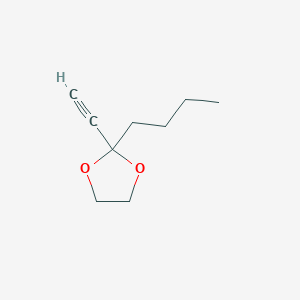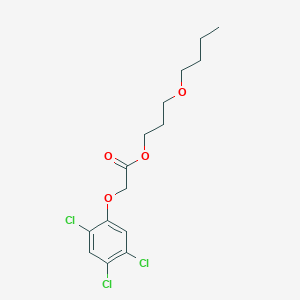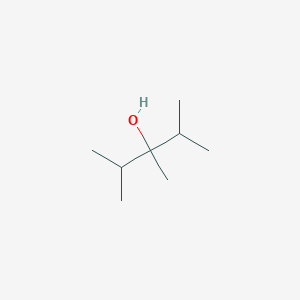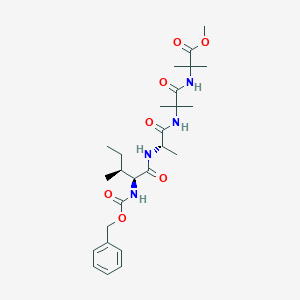
5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in biochemical and physiological experiments to study its mechanism of action and potential applications.
Wirkmechanismus
The mechanism of action of 5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt involves its ability to bind to proteins and enzymes. The compound has a high affinity for proteins that contain histidine residues, and it can also bind to enzymes that have metal ions in their active sites. This binding process can lead to changes in the conformation and activity of the protein or enzyme, which can have a significant impact on its function.
Biochemische Und Physiologische Effekte
5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt has been shown to have a wide range of biochemical and physiological effects. The compound has been used to study the adsorption behavior of various materials, including clay minerals and activated carbon. Additionally, the compound has been shown to have antimicrobial properties, and it has been used to study the inhibition of bacterial growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt in lab experiments include its high degree of purity, its unique properties, and its ability to bind to proteins and enzymes. However, there are also some limitations associated with the use of this compound. For example, it can be difficult to work with due to its sensitivity to light and moisture, and it can also be expensive to obtain.
Zukünftige Richtungen
There are several future directions for research involving 5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt. One potential area of research is the development of new applications for the compound, such as in the field of drug delivery. Additionally, researchers may explore the use of this compound in the development of new diagnostic tools and assays. Finally, there is also a need for further research into the mechanism of action of this compound, as well as its potential interactions with other molecules and compounds.
Conclusion:
In conclusion, 5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt is a unique chemical compound that has gained significant attention in scientific research. The compound has a wide range of applications, including its use as a pH indicator, its ability to bind to proteins and enzymes, and its antimicrobial properties. While there are some limitations associated with the use of this compound, there are also many potential future directions for research involving 5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt.
Synthesemethoden
The synthesis of 5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt involves the reaction of salicylic acid with diazonium salt of 8-amino-2-naphthol-3,6-disulphonic acid. The reaction takes place in the presence of sodium nitrite and hydrochloric acid, followed by the addition of sodium hydroxide to form the sodium salt of the compound. The resulting product is a red-orange powder with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt has been widely used in scientific research due to its unique properties. The compound is commonly used as a pH indicator in biochemical assays, and it is also used to study the binding properties of proteins and enzymes. Additionally, this compound has been used to study the adsorption behavior of various materials, including clay minerals and activated carbon.
Eigenschaften
CAS-Nummer |
10114-97-3 |
|---|---|
Produktname |
5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt |
Molekularformel |
C17H10N2Na2O6S |
Molekulargewicht |
416.3 g/mol |
IUPAC-Name |
disodium;7-[(3-carboxy-4-oxidophenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C17H12N2O6S.2Na/c20-15-7-6-12(9-14(15)17(21)22)19-18-11-5-4-10-2-1-3-16(13(10)8-11)26(23,24)25;;/h1-9,20H,(H,21,22)(H,23,24,25);;/q;2*+1/p-2 |
InChI-Schlüssel |
VLYPGLIIGMZOCZ-STAIPAPMSA-L |
Isomerische SMILES |
C1=CC2=C(C=C(C=C2)N/N=C\3/C=CC(=O)C(=C3)C(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES |
C1=CC2=C(C=C(C=C2)N=NC3=CC(=C(C=C3)[O-])C(=O)O)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)NN=C3C=CC(=O)C(=C3)C(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Synonyme |
2-Hydroxy-5-[(8-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B156910.png)




![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)

